molecular formula C17H21N3O4S B3464704 N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide

N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide

Cat. No. B3464704
M. Wt: 363.4 g/mol
InChI Key: VCRBBJAARXMXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, commonly known as EPM-102, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM-102 belongs to the class of glycine site-specific N-methyl-D-aspartate (NMDA) receptor antagonists, which are known to have neuroprotective effects.

Mechanism of Action

EPM-102 acts as a glycine site-specific N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide receptor antagonist, which means it binds to the glycine site on the this compound receptor and blocks the receptor's activation. This leads to a reduction in the influx of calcium ions into the neuron, which in turn reduces the excitotoxicity caused by excessive activation of the this compound receptor.
Biochemical and Physiological Effects:
EPM-102 has been shown to have a range of biochemical and physiological effects, including reducing inflammation, oxidative stress, and apoptosis. The compound has also been shown to improve cognitive function and reduce neuronal damage in animal models of traumatic brain injury and stroke.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EPM-102 in lab experiments is its specificity for the glycine site on the N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide receptor, which allows for targeted inhibition of the receptor's activation. However, one limitation of using EPM-102 is its relatively short half-life, which can make it difficult to maintain therapeutic levels of the compound in the body.

Future Directions

There are several potential future directions for research on EPM-102, including investigating its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosing and administration of EPM-102 for different neurological conditions. Finally, research is needed to develop more stable analogs of EPM-102 that can maintain therapeutic levels in the body for longer periods of time.

Scientific Research Applications

EPM-102 has been extensively studied for its potential therapeutic applications in various neurological disorders, including traumatic brain injury, stroke, and neuropathic pain. The compound has been shown to have neuroprotective effects by reducing the excitotoxicity caused by N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide receptor activation.

properties

IUPAC Name

2-(2-ethoxy-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-3-24-16-10-5-4-9-15(16)20(25(2,22)23)13-17(21)19-12-14-8-6-7-11-18-14/h4-11H,3,12-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRBBJAARXMXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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